hCA XII Inhibition: Potency and Selectivity
hCAXII-IN-7 (compound 6e) exhibits a Ki of 94.5 nM against recombinant hCA XII, placing it in the sub-100 nM potency range. This value is 9.2-fold lower (more potent) than its Ki against the closely related tumor-associated isoform hCA IX (872 nM), establishing a clear selectivity window [1]. By contrast, the analog hCAXII-IN-2 (compound 5i) displays a Ki of 84.2 nM for hCA XII but only 3.2-fold selectivity over hCA IX (Ki 268.5 nM) . The greater isoform discrimination of hCAXII-IN-7 is critical for minimizing confounding hCA IX-mediated effects in cellular assays.
| Evidence Dimension | Inhibition Constant (Ki) against recombinant hCA XII and hCA IX |
|---|---|
| Target Compound Data | hCA XII Ki = 94.5 nM; hCA IX Ki = 872 nM |
| Comparator Or Baseline | hCAXII-IN-2 (compound 5i): hCA XII Ki = 84.2 nM; hCA IX Ki = 268.5 nM |
| Quantified Difference | hCAXII-IN-7 exhibits 9.2-fold selectivity for hCA XII over hCA IX, versus 3.2-fold selectivity for hCAXII-IN-2 |
| Conditions | Recombinant human CA isoforms; stopped-flow CO2 hydration assay |
Why This Matters
Higher isoform selectivity reduces off-target confounding effects in tumor biology studies, enabling cleaner interpretation of hCA XII-specific pharmacology.
- [1] Trawally M, Demir-Yazıcı K, Angeli A, Kaya K, Akdemir A, Supuran CT, Güzel-Akdemir Ö. Thiosemicarbazone-benzenesulfonamide Derivatives as Human Carbonic Anhydrases Inhibitors: Synthesis, Characterization, and In silico Studies. Anti-Cancer Agents Med Chem. 2024;24(9):649-667. View Source
